N,N-dimethyl-6-{[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]oxy}pyrazin-2-amine
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Overview
Description
N,N-dimethyl-6-{[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]oxy}pyrazin-2-amine is a complex organic compound that features a pyrazine ring substituted with a dimethylamino group and a thiophene-carbonyl-pyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-6-{[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]oxy}pyrazin-2-amine typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the pyrazine ring, followed by the introduction of the dimethylamino group and the thiophene-carbonyl-pyrrolidine moiety. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-6-{[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]oxy}pyrazin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N,N-dimethyl-6-{[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]oxy}pyrazin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or analgesic agent.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of N,N-dimethyl-6-{[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]oxy}pyrazin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds containing the thiophene ring, such as suprofen and articaine, which have various pharmacological properties.
Pyrazine derivatives: Compounds with a pyrazine ring, which are often used in medicinal chemistry for their bioactive properties.
Uniqueness
N,N-dimethyl-6-{[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]oxy}pyrazin-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Biological Activity
N,N-dimethyl-6-{[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]oxy}pyrazin-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C15H18N4O2S. Its structure features a pyrazine ring substituted with a dimethyl group, a thiophene carbonyl moiety linked via a pyrrolidine unit, and an ether linkage. This unique configuration may contribute to its biological properties.
Antitumor Activity
Research indicates that pyrazole derivatives, including compounds similar to this compound, exhibit significant antitumor properties. For example, studies have demonstrated that certain pyrazole carboxamides show notable inhibition against various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231) . These compounds have been shown to enhance the efficacy of standard chemotherapy agents like doxorubicin through synergistic effects .
Anti-inflammatory and Antibacterial Activities
Pyrazole derivatives are also recognized for their anti-inflammatory and antibacterial activities. The compound's structure suggests potential interactions with inflammatory pathways and bacterial targets. A review highlighted that pyrazole derivatives exhibit good inhibitory activity against key enzymes involved in inflammation and bacterial infections .
The mechanism underlying the biological activity of this compound likely involves multiple pathways:
- Enzyme Inhibition : Similar compounds have shown to inhibit kinases such as BRAF(V600E) and EGFR, which are crucial in cancer progression.
- Apoptosis Induction : Evidence suggests that these compounds can induce apoptosis in cancer cells, enhancing their therapeutic potential .
- Synergistic Effects : The combination of this compound with established chemotherapeutics has been shown to improve efficacy, suggesting that it may act as an adjuvant in cancer therapy .
Study 1: Antitumor Efficacy
A study conducted on various pyrazole derivatives demonstrated the effectiveness of selected compounds in inhibiting tumor growth in MDA-MB-231 cells. The most potent derivative exhibited an IC50 value significantly lower than that of doxorubicin alone when used in combination therapy .
Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of related pyrazole compounds, revealing their ability to inhibit pro-inflammatory cytokines in vitro. This suggests potential applications in treating inflammatory diseases .
Data Summary
Properties
IUPAC Name |
[3-[6-(dimethylamino)pyrazin-2-yl]oxypyrrolidin-1-yl]-thiophen-3-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2S/c1-18(2)13-7-16-8-14(17-13)21-12-3-5-19(9-12)15(20)11-4-6-22-10-11/h4,6-8,10,12H,3,5,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KANPQPJWQWIICH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CN=CC(=N1)OC2CCN(C2)C(=O)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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